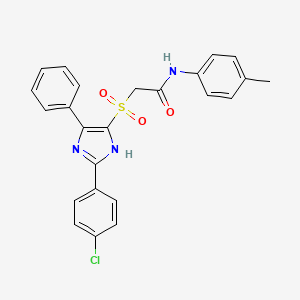

2-((2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl)sulfonyl)-N-(p-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-((2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl)sulfonyl)-N-(p-tolyl)acetamide is a molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules that can help us understand the potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, typically involves the formation of sulfonamide or sulfamide linkages to a core structure, which in this case is likely an imidazole derivative. The presence of a 4-chlorophenyl group suggests a possible step involving the reaction of a chlorobenzene derivative with a sulfonating agent or an amine. The synthesis would require careful consideration of the reactivity of the functional groups and the stability of the intermediates formed during the process .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using computational methods such as density functional theory (DFT). These studies can reveal the equilibrium geometry, hydrogen bonding interactions, and the influence of substituents on the overall molecular conformation. For instance, the presence of a chlorine atom can lead to differences in geometry due to its electronegativity, and the interactions between different rings in the molecule can result in non-planar structures . Such analyses are crucial for understanding the three-dimensional shape of the molecule, which is a key factor in its biological activity.

Chemical Reactions Analysis

The chemical reactivity of sulfonamide and sulfamide derivatives is influenced by the presence of functional groups and the overall molecular structure. The imidazole ring, a common feature in these molecules, is known for its participation in hydrogen bonding and its role as a coordinating ligand in metal complexes. The chlorophenyl group can undergo further substitution reactions, potentially leading to a diverse array of derivatives with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their molecular structure. The presence of hydrogen bond donors and acceptors, such as the N-H groups and the oxygen atoms in the sulfonamide linkage, can affect properties like solubility and melting point. Vibrational spectroscopy can provide insights into the types of bonds present and their environment within the molecule. For example, a red shift in the N-H stretching frequency in the infrared spectrum can indicate the formation of intermolecular hydrogen bonds . Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are essential for evaluating the potential of the compound as a drug candidate .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[2-(4-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]sulfonyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O3S/c1-16-7-13-20(14-8-16)26-21(29)15-32(30,31)24-22(17-5-3-2-4-6-17)27-23(28-24)18-9-11-19(25)12-10-18/h2-14H,15H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQQRHGYETZRIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-benzyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004903.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B3004909.png)

![4-((3-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3004912.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B3004914.png)

![Ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate](/img/no-structure.png)

![3-(4-methylbenzyl)-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004919.png)

![methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3004922.png)